4-Hydroxy-3-methoxy-5-phenylbenzaldehyde
Description
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-10(9-15)7-12(14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
RBSOBNMKXLLELA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 4-hydroxy-3-methoxy-5-phenylbenzaldehyde typically involves the coupling of phenolic compounds through various methods such as Suzuki cross-coupling reactions. This compound serves as a precursor for synthesizing other bioactive molecules due to its functional groups that facilitate further chemical modifications.
Pharmacological Research
This compound has shown potential in pharmacological applications:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on fluorinated biphenyls has demonstrated that they can inhibit cell proliferation, suggesting that modifications to this compound could enhance its anticancer properties . Table 1: Anticancer Activity Data
Material Science
The compound is also utilized in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties. Its ability to form stable films makes it a candidate for use in various organic electronic applications.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for the synthesis of complex natural products and pharmaceuticals. It can be transformed into various derivatives through reactions such as:
-
Knoevenagel Condensation : This reaction allows the formation of α,β-unsaturated carbonyl compounds, which are valuable in organic synthesis.
Table 2: Synthetic Transformations
Reaction Type Product Type Yield (%) Knoevenagel Condensation α,β-unsaturated aldehydes 70–85
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer effects of various derivatives of this compound demonstrated that certain modifications led to enhanced activity against specific cancer cell lines. The study utilized MTT assays to evaluate cell viability and found promising results indicating a dose-dependent response in cancer cells .
Case Study 2: Synthesis of Novel Derivatives
A recent study explored the synthesis of novel derivatives based on this compound through microwave-assisted methods, achieving high yields and purity. These derivatives were then assessed for biological activity, revealing potential applications in drug development .
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
a. 4-Hydroxy-3-methoxy-5-methylbenzaldehyde
- Structure : Methyl (-CH₃) replaces the phenyl group at position 5.
- Molecular weight is 166.17 g/mol (C₉H₁₀O₃), significantly lower than the phenyl-substituted variant (estimated C₁₄H₁₂O₃, ~228.24 g/mol).
- Applications : Used in synthesizing Schiff bases and antimicrobial agents, with activity modulated by substituent bulk .
b. 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
- Structure: Nitro (-NO₂) group at position 5 instead of phenyl.
- Properties : The electron-withdrawing nitro group increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions. This contrasts with the electron-donating phenyl group, which stabilizes the ring through resonance.
- Applications : Nitro derivatives are intermediates in explosive materials and bioactive molecules, though their toxicity may limit pharmaceutical use .
c. 4-Butoxy-3-chloro-5-methoxybenzaldehyde
- Structure : Butoxy (-OC₄H₉) and chloro (-Cl) groups at positions 4 and 3, respectively.
- Properties : The butoxy group increases lipophilicity, improving membrane permeability in drug candidates. Chloro substituents enhance electrophilicity but may reduce metabolic stability.
- Safety: Limited hazard data available, necessitating cautious handling .
Positional Isomers
a. 3-Methoxy-4-methylbenzaldehyde
- Structure : Methoxy at position 3 and methyl at 3.
- Properties : Positional isomerism alters electronic distribution; the para-methyl group may hinder rotation, affecting crystal packing and melting points.
- Commercial Use : Available as a reagent for organic synthesis (>97% purity) .
b. 2-Fluoro-5-methoxybenzaldehyde
- Structure : Fluoro (-F) at position 2 and methoxy at 5.
- Properties: Fluorine’s electronegativity polarizes the ring, increasing acidity of the hydroxyl group (if present).
- Applications : Fluorinated analogs are prevalent in anticancer and antiviral agents .
Preparation Methods
Reaction Steps
-
Condensation :
-
Reactants :
-
5-Phenylguaiacol (3-methoxy-5-phenylphenol, 1 equiv)
-
Glyoxalic acid (1.1 equiv)
-
-
Catalyst : Fe₂(SO₄)₃·xH₂O (0.03–0.3 mol%)
-
Conditions : 93°C for 7–8 hours under air bubbling.
The reaction forms 4-hydroxy-3-methoxy-5-phenylmandelic acid via nucleophilic addition.
-
-
Oxidation and Decarboxylation :
-
Oxidizing Agent : Air (O₂) in the presence of a multi-metal catalyst (Cu, Zn, Mg).
-
Decarboxylation : Heating to 150–180°C eliminates CO₂, yielding the aldehyde.
-
Catalyst Composition
The patented catalyst comprises:
| Component | Molar Range | Role |
|---|---|---|
| Fe | 0.03–0.3% | Oxidation promoter |
| Cu | 0.004–0.04% | Redox mediator |
| Zn | 0.002–0.07% | Stability enhancer |
| K | 0.009–0.4% | Basicity modulator |
This system achieves >85% conversion efficiency for analogous vanillin derivatives.
Suzuki-Miyaura Cross-Coupling Approach
The Pd-catalyzed coupling method, validated in PMC9043785, constructs the C₅-phenyl bond via aryl halide intermediates.
Synthetic Pathway
-
Intermediate Synthesis :
-
Substrate : 4-Hydroxy-3-methoxy-5-bromobenzaldehyde
-
Bromination : Directed electrophilic substitution using Br₂/FeBr₃ or NBS.
-
-
Coupling Reaction :
-
Reactants :
-
5-Bromo intermediate (1 equiv)
-
Phenylboronic acid (1.2 equiv)
-
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Conditions : 80°C for 12 hours under N₂.
-
-
Workup :
Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc), and recrystallization afford the pure product.
Performance Metrics
-
Challenges : Brominated precursor synthesis requires stringent regioselectivity control.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Optimize substitution patterns using electrophilic aromatic substitution (EAS) for introducing hydroxyl and methoxy groups. Pre-functionalization of the benzene ring with a phenyl group may require Friedel-Crafts alkylation .
- Step 2 : Employ one-step aldehyde functionalization via Vilsmeier-Haack formylation, ensuring precise temperature control (e.g., 0–5°C for regioselectivity) .
- Yield Considerations : Monitor steric hindrance from the phenyl group at position 5, which may reduce yields. Use HPLC (high-performance liquid chromatography) to track intermediate purity .
Q. How can solubility limitations of this compound in aqueous media be addressed for biological assays?
- Methodological Answer :
- Solvent Selection : Use ethanol or DMSO as co-solvents due to the compound’s moderate solubility in ethanol (8.45 mg/mL at 25°C) .
- Surfactant-Assisted Solubilization : For in vitro studies, combine with Tween-80 or cyclodextrins to enhance bioavailability .
- Validation : Confirm solubility via UV-Vis spectroscopy at λmax ~280 nm, referencing calibration curves .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- Primary Techniques :
- NMR : Compare H-NMR chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm) .
- FTIR : Validate hydroxyl (3200–3600 cm) and aldehyde (~2820 cm) stretches .
- Contradiction Resolution : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHO; theoretical MW 228.08) .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- Database Utilization : Leverage REAXYS or PISTACHIO databases to model reaction pathways (e.g., aldol condensation or Schiff base formation) .
- DFT Calculations : Optimize transition states using Gaussian 09 with B3LYP/6-31G* basis sets to predict regioselectivity in cross-coupling reactions .
- Validation : Compare predicted vs. experimental C-NMR shifts for carbonyl carbons (δ ~190 ppm) .
Q. What strategies validate the biological activity of this compound when conflicting data arise in antioxidant assays (e.g., DPPH vs. ABTS)?
- Methodological Answer :
- Assay Replication : Repeat assays under standardized oxygen-free conditions to minimize auto-oxidation artifacts .
- Mechanistic Profiling : Use ESR spectroscopy to detect radical scavenging intermediates and correlate with IC values .
- Negative Controls : Include quercetin or ascorbic acid as benchmarks to calibrate assay sensitivity .
Q. How does the steric environment of the 5-phenyl group influence stability under varying pH conditions?
- Methodological Answer :
- pH Stability Testing : Conduct accelerated degradation studies (pH 1–13, 40°C) with UPLC-MS monitoring. The phenyl group may reduce hydrolysis at acidic pH due to steric protection of the aldehyde .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Compare with analogs lacking the phenyl group (e.g., vanillin) .
Q. What are the challenges in synthesizing structural analogs (e.g., 4-Hydroxy-3-(hydroxymethyl)-5-phenylbenzaldehyde) for SAR studies?
- Methodological Answer :
- Functional Group Compatibility : Protect the hydroxymethyl group during aldehyde synthesis using tert-butyldimethylsilyl (TBDMS) ethers .
- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate 8:1 → 4:1) to separate polar byproducts .
- Characterization : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals from the hydroxymethyl and phenyl substituents .
Methodological Notes
- Data Contradictions : Cross-validate conflicting solubility or bioactivity data using orthogonal techniques (e.g., LC-MS vs. enzymatic assays) .
- Safety Protocols : Follow OSHA HCS guidelines for handling aldehydes, including PPE (gloves, goggles) and fume hood use .
- Ethical Compliance : Adhere to JECFA and ECHA guidelines for non-commercial data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
